

Unveiling the Spectroscopic Signature of Decinnamoyltaxagifine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Decinnamoyltaxagifine

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For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the spectroscopic properties of natural products is paramount. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Decinnamoyltaxagifine**, a taxane diterpenoid isolated from *Taxus* species.

Decinnamoyltaxagifine, a complex natural product, has been the subject of phytochemical investigations to elucidate its intricate molecular architecture. The definitive structural determination relies on a combination of advanced spectroscopic techniques, primarily NMR and MS. This guide summarizes the key spectroscopic data, details the experimental protocols for their acquisition, and presents logical workflows for data interpretation.

Spectroscopic Data Presentation

The spectroscopic data for **Decinnamoyltaxagifine**, including ^1H and ^{13}C NMR chemical shifts and mass spectrometry fragmentation, are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H and ^{13}C NMR spectra of **Decinnamoyltaxagifine** provide a detailed map of its carbon-hydrogen framework. The chemical shifts are indicative of the electronic environment of each nucleus, while coupling constants in the ^1H NMR spectrum reveal the connectivity of protons. A comprehensive review of taxane diterpenoids, including **Decinnamoyltaxagifine**, has been compiled, referencing the initial isolation and characterization from *Taxus chinensis*.^{[1][2]} The

initial structure elucidation and assignment of its ^{13}C -NMR chemical shifts were reported in a 1990 study.[3]

Table 1: ^1H NMR Spectroscopic Data for **Decinnamoyltaxagifine**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data unavailable in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **Decinnamoyltaxagifine**

Position	Chemical Shift (δ , ppm)
Data from the original 1990 publication by Zhang et al. is required for this table.	

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of **Decinnamoyltaxagifine**, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for **Decinnamoyltaxagifine**

Ionization Mode	$[\text{M}+\text{H}]^+$ (m/z)	Key Fragment Ions (m/z)
Data unavailable in search results		

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the typical methodologies employed for the NMR and MS analysis of taxane diterpenoids like **Decinnamoyltaxagifine**.

NMR Spectroscopy

High-resolution NMR spectra are typically recorded on spectrometers operating at frequencies of 400 MHz or higher for protons.

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
- **^1H NMR Spectroscopy:** One-dimensional ^1H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
- **^{13}C NMR Spectroscopy:** ^{13}C NMR spectra, often proton-decoupled, are recorded to identify the chemical shifts of all carbon atoms in the molecule.
- **2D NMR Spectroscopy:** To unambiguously assign all proton and carbon signals and to elucidate the stereochemistry, a suite of two-dimensional NMR experiments is employed, including:
 - **COSY (Correlation Spectroscopy):** To identify proton-proton couplings.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate protons with their directly attached carbons.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** To establish long-range correlations between protons and carbons, revealing the connectivity of different molecular fragments.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Mass Spectrometry

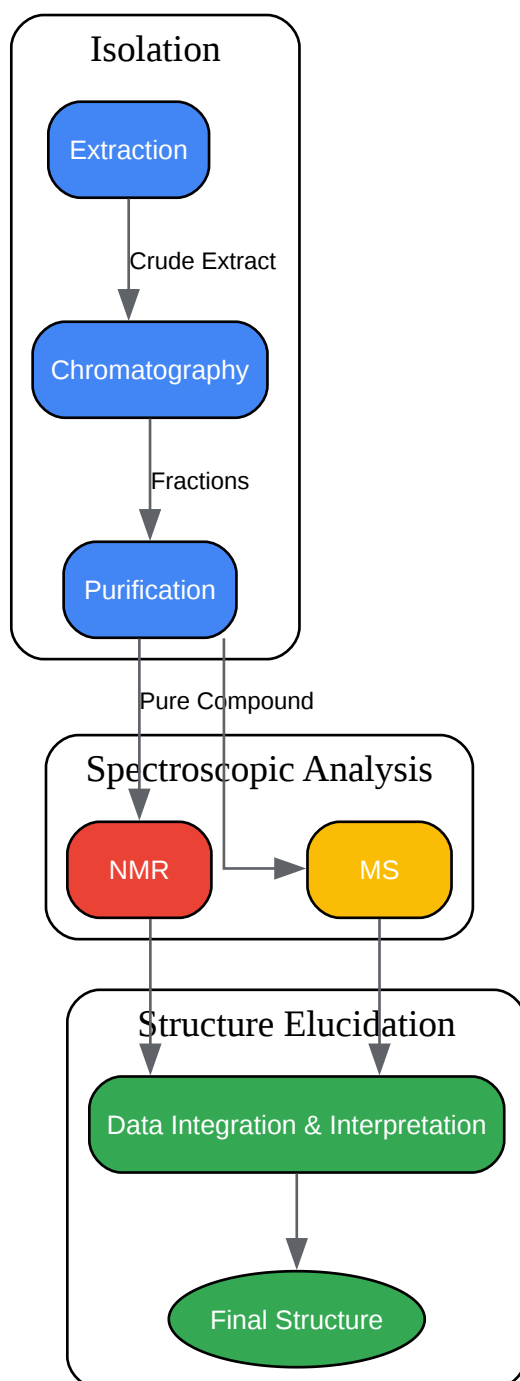
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a common technique for the analysis of taxane diterpenoids.

- **Sample Introduction:** The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

- Ionization: Electrospray ionization (ESI) is typically used to generate protonated molecules ($[M+H]^+$) or other adducts in the gas phase with minimal fragmentation.
- Mass Analysis: The mass-to-charge ratios (m/z) of the ions are measured with high accuracy using a mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
- Tandem Mass Spectrometry (MS/MS): To obtain structural information, the precursor ion of interest (e.g., the $[M+H]^+$ ion of **Decinnamoyltaxagifine**) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing insights into the molecule's substructures.

Workflow and Pathway Diagrams

The logical flow of experiments and data analysis is critical for the successful structure elucidation of a complex natural product.



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Caption: Workflow for the isolation and structure elucidation of **Decinnamoyltaxagifine**.

This guide provides a foundational understanding of the spectroscopic data associated with **Decinnamoyltaxagifine**. For definitive and detailed quantitative data, researchers are

encouraged to consult the original peer-reviewed publications that first reported the isolation and characterization of this compound.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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